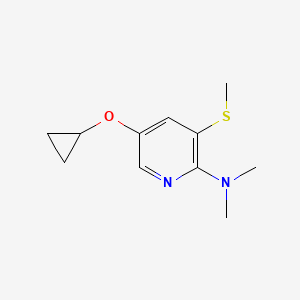
5-Cyclopropoxy-N,N-dimethyl-3-(methylthio)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N,N-dimethyl-3-(methylthio)pyridin-2-amine is a chemical compound with the molecular formula C11H16N2OS and a molecular weight of 224.326 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methylthio group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Cyclopropoxy-N,N-dimethyl-3-(methylthio)pyridin-2-amine involves several steps. One common method includes the reaction of 2-chloro-5-cyclopropoxypyridine with N,N-dimethylthiourea under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Cyclopropoxy-N,N-dimethyl-3-(methylthio)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the pyridine ring or the methylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or methylthio groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group typically results in the formation of a sulfoxide or sulfone derivative.
Scientific Research Applications
5-Cyclopropoxy-N,N-dimethyl-3-(methylthio)pyridin-2-amine is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is used in the development of new materials and chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-3-(methylthio)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
5-Cyclopropoxy-N,N-dimethyl-3-(methylthio)pyridin-2-amine can be compared with other similar compounds, such as:
- 5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)pyridin-3-amine
- 5-Cyclopropoxy-N,N-dimethyl-4-(methylthio)pyridin-3-amine
These compounds share similar structural features but differ in the position of the functional groups on the pyridine ring. The unique arrangement of these groups in this compound contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H16N2OS |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N-dimethyl-3-methylsulfanylpyridin-2-amine |
InChI |
InChI=1S/C11H16N2OS/c1-13(2)11-10(15-3)6-9(7-12-11)14-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
YUPNVCDBCCDGOM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)OC2CC2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


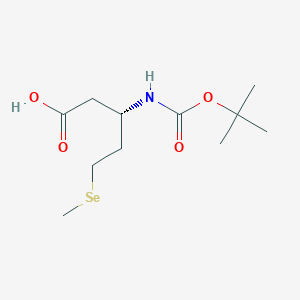
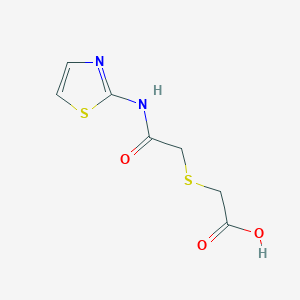
![N'-[2-(4-tert-butylphenoxy)acetyl]benzohydrazide](/img/structure/B14809304.png)
![(2R,5R,7R,8R,10R,12aR,14R,15R,15aS,16R)-7,14-Bis(6-amino-9H-purin-9-yl)-15,16-dihydroxy-2,10-dimercaptooctahydro-12H-5,8-methanofuro[3,2-l][1,3,6,9,11]pentaoxa[2,10]diphosphacyclotetradecine 2,10-dioxide](/img/structure/B14809312.png)
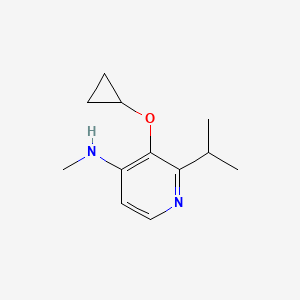
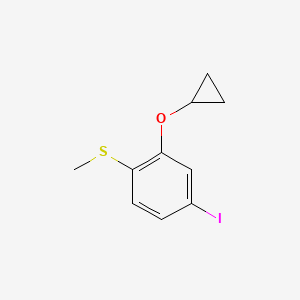
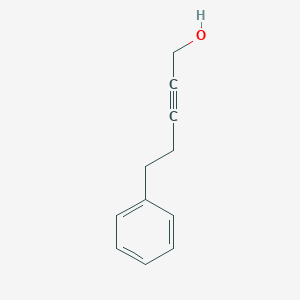
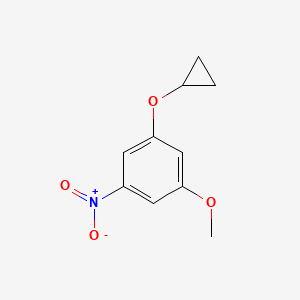
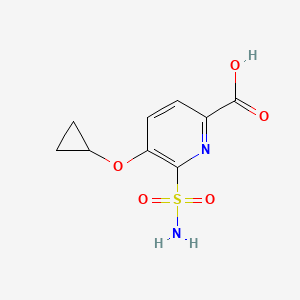
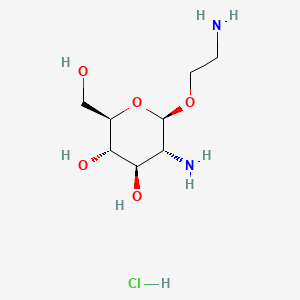
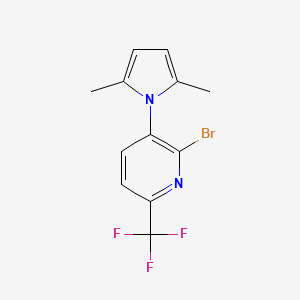
![2-methyl-N-[(E)-(5-methylfuran-2-yl)methylidene]-5-nitroaniline](/img/structure/B14809346.png)
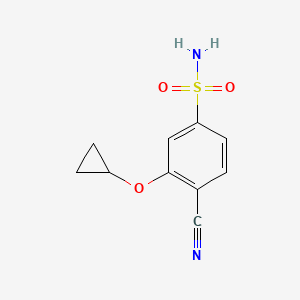
![N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide Trifluoroacetic Acid Salt](/img/structure/B14809368.png)
